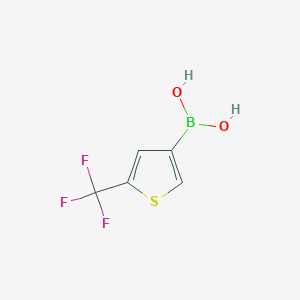

5-(Trifluoromethyl)thiophene-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Trifluoromethyl)thiophene-3-boronic acid” is a type of organoboron compound . It is a valuable building block in organic synthesis . It is used in the synthesis of various compounds, including methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .

Synthesis Analysis

The synthesis of “this compound” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is reported to be used in the synthesis of this compound . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular weight of “this compound” is 195.96 . Its IUPAC name is 5-(trifluoromethyl)-3-thienylboronic acid .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols, 4-aminoquinoline analogs via Ullman/Suzuki/Negishi coupling, and primary amino acid derivatives with anticonvulsant activity .Scientific Research Applications

Catalysis and Organic Synthesis

The Lewis acidity of boron in compounds like 5-(Trifluoromethyl)thiophene-3-boronic acid facilitates its use as a catalyst or reagent in important organic transformations. For instance, it serves as a co-catalyst in metallocene-mediated olefin polymerization and as a curing agent for epoxy resins, highlighting its versatility in catalyzing or facilitating chemical reactions (Lemieux et al., 2008).

Materials Science

The electronic properties conferred by the Lewis acidity of boron are leveraged in developing new π-electronic materials for sensing and electron transport. These materials exhibit unique behaviors useful in various applications, ranging from electronic devices to sensing technologies, underscoring the role of boronic acid derivatives in advancing materials science (Lemieux et al., 2008).

Polymer Science

In polymer science, thiophenebisboronic derivatives have been utilized in Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. This application demonstrates the compound's utility in creating polymers with specific properties, such as conductivity or fluorescence, which are essential in organic electronics and photovoltaic devices (Jayakannan et al., 2001).

Flame Retardancy in Polymers

The synergistic effect of aromatic boronic acid derivatives with inorganic compounds, like magnesium hydroxide, has been explored to enhance the flame retardancy of epoxy resins without compromising their mechanical strength. This illustrates the potential of this compound and its derivatives in developing safer and more durable materials for various applications (Tie et al., 2016).

Mechanism of Action

Target of Action

5-(Trifluoromethyl)thiophene-3-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which this compound is involved, is a key step in many synthetic pathways . This reaction can be used to create a wide variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .

Pharmacokinetics

It’s known that boronic acids, in general, are relatively stable and readily prepared . They are also generally environmentally benign . These properties suggest that the compound may have good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects of these compounds would depend on their particular structures and properties .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to hydrolysis under mild acidic or basic conditions . It can also undergo proteodeboronation, oxidation, and nucleophilic attack . The use of organotrifluoroborate salts can suppress these side reactions . The slow release rate of the active boronic acid from these salts contributes to the attenuation of these side-products .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[5-(trifluoromethyl)thiophen-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3O2S/c7-5(8,9)4-1-3(2-12-4)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYSWMNWCOLUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)

![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2920581.png)

![2-hydroxy-8-methyl-N-(2-methylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2920588.png)

![N-(2,5-dimethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2920591.png)

![2-[3-(Difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2920596.png)